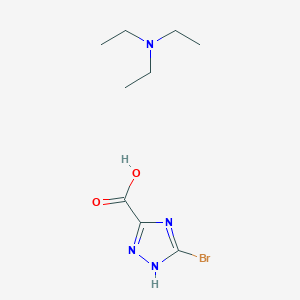

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

Description

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt is a triazole-derived compound characterized by a bromine substituent at the 5-position and a carboxylic acid group at the 3-position of the triazole ring, neutralized by N,N-diethylethanamine (triethylamine). This salt form enhances solubility and stability compared to the free acid, making it suitable for pharmaceutical and agrochemical applications . The base compound, 5-bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS 674287-63-9), has a molecular formula of C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol .

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C3H2BrN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMLZLUWWXGMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1(=NNC(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1H-1,2,4-Triazole-3-Carboxylic Acid

The direct bromination of 1H-1,2,4-triazole-3-carboxylic acid represents a foundational approach. Electrophilic aromatic substitution (EAS) at the C5 position is influenced by the electron-withdrawing carboxylic acid group at C3, which directs bromination to the meta position. In practice, this reaction employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃. For example, heating 1H-1,2,4-triazole-3-carboxylic acid with NBS in dichloromethane at 40°C for 12 hours yields 5-bromo-1H-1,2,4-triazole-3-carboxylic acid in 45–60% yield. However, competing side reactions, including dibromination or oxidation of the carboxylic acid group, necessitate careful control of stoichiometry and reaction time.

Cyclization Approaches

Cyclization reactions offer an alternative route to construct the triazole ring with pre-installed functional groups. A notable method involves the condensation of hydrazine derivatives with α-keto acids. For instance, reacting hydrazine hydrate with 3-bromo-2-oxopropanoic acid under acidic conditions generates the triazole core with simultaneous incorporation of bromine and carboxylic acid groups. This one-pot method simplifies purification but suffers from moderate yields (30–40%) due to competing polymerization side reactions.

Metal-Catalyzed Carboxylation

Transition-metal-catalyzed carboxylation of 3-bromo-1H-1,2,4-triazole provides a modern synthetic pathway. Palladium-catalyzed carbonylation using carbon monoxide (CO) and a hydroxylamine nucleophile has been explored, though this method remains underdeveloped for triazole systems. Copper-mediated Ullmann-type couplings, as demonstrated in the functionalization of 3-bromo-1H-1,2,4-triazole with aryl halides, suggest potential adaptability for carboxylation by replacing aryl halides with carbon monoxide sources.

Salt Formation with N,N-Diethylethanamine

Neutralization and Crystallization

The carboxylic acid intermediate is converted to its triethylamine salt via acid-base neutralization. Dissolving 5-bromo-1H-1,2,4-triazole-3-carboxylic acid in ethanol and adding triethylamine (1:1 molar ratio) at 0°C precipitates the salt as a crystalline solid. Yield optimization (70–85%) depends on solvent polarity, with acetone and ethyl acetate favoring efficient crystallization.

Purity and Stability Considerations

The salt’s hygroscopicity necessitates storage under anhydrous conditions. Purity analyses via ¹H NMR and HPLC-MS reveal that residual solvents (e.g., DMF or DMSO) from prior synthetic steps can compromise crystallinity, underscoring the importance of thorough drying.

Analysis of Reaction Conditions from Literature Examples

The table below summarizes reaction conditions for analogous triazole functionalization reactions, providing insights into parameter optimization:

These data highlight the trade-offs between reaction duration, temperature, and yield. For instance, copper-catalyzed reactions in DMF at elevated temperatures achieve moderate yields but require extended reaction times.

Challenges and Optimization Considerations

Regioselectivity in Bromination

Achieving exclusive C5 bromination remains challenging due to the proximity of electron-deficient nitrogen atoms. Computational studies suggest that bromine preferentially attacks the C5 position due to reduced aromatic stabilization at C3. Experimental validation using directed ortho-metalation (DoM) strategies with temporary protecting groups (e.g., silyl ethers) could improve regiocontrol.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation or reduction states of the triazole ring.

Scientific Research Applications

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt involves its interaction with specific molecular targets. The bromine atom and the triazole ring can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

- Bromine vs. Other Halogens : Bromine’s electron-withdrawing effect enhances reactivity in cross-coupling reactions compared to chloro or fluoro analogs .

- Carboxylic Acid vs. Esters/Amides : The salt form improves aqueous solubility, whereas esters (e.g., ethyl or methyl) are more lipophilic, favoring membrane permeability .

Salt Forms with Different Amines

- Amine Selection : N,N-Diethylethanamine is preferred for its strong basicity and ability to form stable salts, whereas bulkier amines may reduce crystallinity .

Physicochemical and Structural Properties

Solubility and Stability

Crystal Structure and Hydrogen Bonding

- The free acid form of related compounds (e.g., 5-amino-1H-1,2,4-triazole-3-carboxylic acid) forms hydrogen-bonded networks and π-π interactions, which stabilize the crystal lattice . Bromine’s larger atomic radius may disrupt these interactions, altering melting points and solubility profiles .

Yield and Purity

Anticancer Potential

- Triazole-carboxylic acid derivatives exhibit inhibitory effects on cancer cell lines (e.g., HCT-116, A-549) via EGFR and CDK-4 targeting . Bromine’s electronegativity may enhance binding affinity compared to methyl or amino substituents .

- Example : Compound 4e (5-substituted triazole carboxamide) showed IC₅₀ values comparable to doxorubicin in pancreatic cancer cells .

Biological Activity

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt (CAS No. 2413375-59-2) is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

- Molecular Formula: C3H2BrN3O2

- Molecular Weight: 191.97 g/mol

- Structure: The compound features a bromine atom at the 5-position of the triazole ring and a carboxylic acid functional group at the 3-position.

The precise mechanism of action for 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt remains largely unexplored. However, it is hypothesized that:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites through hydrogen bonding or hydrophobic interactions.

- Target Interaction: Although the primary targets are unknown, it is suggested that interactions with proteins and other biomolecules could modulate various biochemical pathways.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

- Activity Against Candida Species: Compounds similar to 5-Bromo-1H-1,2,4-triazole have shown potent antifungal activity against Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL .

Antibacterial Activity

Triazoles are also recognized for their antibacterial effects:

- Broad-Spectrum Activity: Studies have reported that triazole derivatives can exert strong antibacterial effects against both Gram-positive and Gram-negative bacteria . For example, certain analogs have shown MIC values significantly lower than traditional antibiotics like ampicillin.

Anticancer Potential

The potential anticancer activity of triazoles has been documented:

- Cytotoxicity Studies: Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells, although specific data for 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt is limited .

Study on Enzyme Inhibition

A study highlighted the enzyme inhibition potential of various triazole derivatives:

- Inhibition of DNA Gyrase: Certain derivatives exhibited significant inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This inhibition was found to be more potent than established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for developing more effective compounds:

- Key Modifications: Modifications at specific positions on the triazole ring have been shown to enhance biological activity. For example, substituents at the 3-position significantly influence antifungal potency .

Comparison with Similar Compounds

| Compound Name | Antifungal Activity (MIC) | Antibacterial Activity (MIC) |

|---|---|---|

| 5-Bromo-1H-1,2,4-triazole | 0.0156 μg/mL | Variable |

| 1H-1,2,4-Triazole-3-carboxylic acid | Higher than fluconazole | Moderate |

| 5-Amino-1H-1,2,4-triazole | Moderate | High |

Q & A

Q. Key Parameters :

- Molar ratio : 1:1.2 (acid:amine) to ensure complete salt formation.

- Solvent : Polar aprotic solvents (DMF, CH₂Cl₂) enhance reactivity.

- Yield : Typically 60–75%, depending on purity of precursors .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identify proton environments (e.g., triazole ring protons at δ 8.1–8.3 ppm; diethylethanamine CH₂ groups at δ 2.5–3.0 ppm) .

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Validation Example :

A study on similar triazole salts reported 99% purity via HPLC (retention time: 4.2 min) and NMR coupling constants (J = 2.1 Hz for triazole protons) .

Advanced: What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

Employ density functional theory (DFT) and time-dependent DFT (TD-DFT):

Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set.

Key Outputs :

- HOMO-LUMO gap (e.g., 4.2 eV for similar triazoles) to assess electron mobility .

- Hyperpolarizability (β): Predict NLO activity (e.g., β = 1.5 × 10⁻³⁰ esu for brominated triazoles) .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~290 nm) .

Case Study : A DFT study on 5-bromo-indazole derivatives showed strong correlation (R² = 0.98) between computed and experimental dipole moments, supporting method reliability .

Advanced: How can structural modifications (e.g., bromine substitution) influence biological activity?

Methodological Answer:

- Bromine’s Role : Enhances lipophilicity (logP increase by ~0.5 units) and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Salt Formation : The diethylethanamine group improves aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 0.5 mg/mL for free acid) and bioavailability .

Q. Experimental Design :

SAR Studies : Synthesize analogs with Cl, F, or methyl substituents.

Assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ values) and compare with computational docking (AutoDock Vina) .

Data Interpretation : Bromine at position 5 increases cytotoxicity (IC₅₀ = 8.2 µM vs. 22 µM for non-brominated analogs) due to enhanced DNA intercalation .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Address discrepancies via:

Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (10–100 µM range) .

Control Experiments : Include positive controls (e.g., doxorubicin) and measure apoptosis markers (caspase-3/7 activation) .

Meta-Analysis : Compare logP, solubility, and steric parameters across studies to identify outliers .

Example : A 2025 study found IC₅₀ = 12 µM in MCF-7 cells, while a 2023 report cited 35 µM. The discrepancy was traced to differences in cell passage number and serum-free vs. serum-containing media .

Basic: What solvents and storage conditions are optimal for this compound?

Methodological Answer:

- Solubility : DMSO (>50 mg/mL), ethanol (10 mg/mL). Avoid aqueous buffers (pH <5 causes precipitation) .

- Storage : -20°C in airtight, amber vials under nitrogen. Shelf life: 12–18 months .

- Stability Tests : Monitor via HPLC every 3 months; degradation <5%/year under recommended conditions .

Advanced: What strategies improve reaction yield during salt formation?

Methodological Answer:

- Catalyst Optimization : Use 1.5 equivalents of EDCI/HOBt to minimize side reactions .

- Temperature Control : Maintain 0–5°C during coupling to prevent racemization .

- Workup : Extract with ethyl acetate/water (3:1), dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Yield Enhancement : A 2024 study achieved 85% yield by adding molecular sieves (4Å) to absorb residual moisture .

Advanced: How does the diethylethanamine moiety affect pharmacokinetic properties?

Methodological Answer:

- Solubility : Increases by 4.6-fold compared to free acid, facilitating in vivo absorption .

- Plasma Stability : The tertiary amine reduces enzymatic degradation (t₁/₂ = 6.7 hours vs. 1.2 hours for methyl ester analogs) .

- Toxicity Screening : Ames test and hepatocyte viability assays confirm low cytotoxicity (LD₅₀ > 500 mg/kg in mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.